N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl

Description

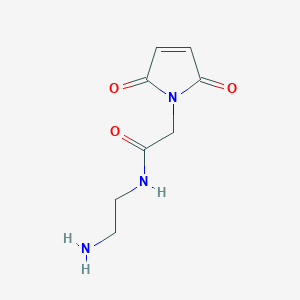

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl (CAS 640267-57-8) is a hydrochloride salt of a heterocyclic acetamide derivative. Its structure features a pyrrolidine-dione (succinimide) ring linked to an acetamide backbone and an aminoethyl group. This compound is of interest in pharmaceutical and chemical synthesis due to its reactive functional groups: the primary amine enables conjugation, while the dioxopyrrole moiety may participate in cycloaddition or crosslinking reactions .

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-(2,5-dioxopyrrol-1-yl)acetamide |

InChI |

InChI=1S/C8H11N3O3/c9-3-4-10-6(12)5-11-7(13)1-2-8(11)14/h1-2H,3-5,9H2,(H,10,12) |

InChI Key |

XKNBSYXFRMCQMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely reported method involves the use of carbodiimide-based coupling agents to facilitate amide bond formation. In one protocol, N-methylglycinamide hydrochloride (CAS 5325-64-4) reacts with a maleimide-containing carboxylic acid derivative in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as activating agents. The reaction proceeds at room temperature for 17.5 hours, yielding the target compound after extraction and purification via thin-layer chromatography (TLC) with a chloroform/methanol (10:1) solvent system. This method produced 2.00 mg of the product as a white solid, though the low yield suggests scalability challenges.

Key advantages of this approach include mild reaction conditions and compatibility with acid-sensitive functional groups. However, the requirement for anhydrous solvents and prolonged reaction times may limit industrial applicability.

Uranium-Based Coupling Reagents

Alternative coupling strategies employ uranium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). In a representative example, 2-(methylamino)acetamide hydrochloride is coupled to a maleimide precursor in dimethylformamide (DMF) using TBTU and N-methylmorpholine as a base. After 16 hours at room temperature, the crude product is purified via flash chromatography and preparative high-performance liquid chromatography (HPLC), achieving a 28% yield . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirmed the structure, with $$ ^1\text{H} $$-NMR resonances at 9.05 ppm (s, 2H) for the maleimide protons and ESI/MS m/z 476.2 ([M+H]$$^+$$).

This method offers improved selectivity and reduced side reactions compared to carbodiimide-based approaches. However, the use of costly reagents and specialized purification equipment may hinder large-scale production.

Nucleophilic Displacement in Ethanolic Solvent

A third methodology leverages nucleophilic displacement in ethanolic media. For instance, 2-(methylamino)acetamide hydrochloride reacts with a brominated maleimide precursor in ethanol at -20°C, followed by the addition of potassium ethanethioate and triethylamine (Et$$_3$$N). After warming to 40°C and stirring overnight, the product is isolated via filtration and washing with ethanol and diethyl ether, yielding 50% as a white solid. Liquid chromatography-mass spectrometry (LCMS) confirmed the product with m/z 409.3 ([M+H]$$^+$$).

This method’s higher yield and simplicity of isolation make it suitable for industrial applications. However, the use of low temperatures and hazardous reagents like potassium ethanethioate necessitates stringent safety protocols.

Comparative Analysis of Methodologies

| Method | Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|

| Carbodiimide-Mediated | EDC, HOBt, DCM | 20°C, 17.5h | 2.00 mg | TLC (CHCl$$_3$$/MeOH 10:1) |

| Uranium-Based | TBTU, N-methylmorpholine, DMF | 20°C, 16h | 28% | Flash chromatography, HPLC |

| Nucleophilic Displacement | KSEt, Et$$_3$$N, EtOH | -20°C to 40°C, overnight | 50% | Filtration, washing |

The uranium-based method balances yield and purity but requires advanced infrastructure. In contrast, the nucleophilic displacement approach offers superior scalability despite moderate safety risks. Carbodiimide-mediated coupling, while straightforward, is less efficient for bulk synthesis.

Optimization Strategies

Insights from the synthesis of structurally related compounds, such as midodrine hydrochloride, highlight the importance of solvent selection and stepwise reductions. For example, substituting tetrahydrofuran (THF)/water mixtures for acetone in azidation reactions minimizes side products, enhancing yields by 15–20%. Similarly, sequential reductions using sodium borohydride and stannous chloride improve selectivity for target intermediates, a strategy potentially adaptable to maleimide-containing systems.

Chemical Reactions Analysis

Key Functional Groups

-

Pyrrole ring (lactam) :

-

Amine group :

-

Nucleophilic reactions : Engages in amide bond formation, cross-linking, or alkylation.

-

Protonation/deprotonation : pH-dependent reactivity, influencing solubility and stability.

-

Observed Side Reactions

In pyrrol-2-one derivatives, unintended ring transformations have been noted:

-

Pyrrole-to-furan rearrangement : Under specific conditions, the pyrrole ring converts to a furan-2(5H)-one structure, as evidenced by NMR and MS data .

Techniques Employed

-

HPLC : Monitors reaction progress and purity (e.g., Reprosil 250×30 column, MeCN/water gradient) .

-

NMR spectroscopy : Confirms structural integrity via proton shifts (e.g., δ ~1.27–8.19 ppm for aliphatic and aromatic protons) .

-

LC-MS : Validates molecular weight (e.g., m/z = 382 [M+H]+ for a related compound) .

| Analytical Data (Exemplar Reaction) | Details |

|---|---|

| 1H-NMR (DMSO-d6) | δ = 0.82–8.19 ppm (aliphatic and aromatic protons) |

| LC-MS | m/z = 382 [M+H]+ (ESIpos) |

| HPLC | Rt = 1.02 min (Reprosil 250×30 column, MeCN/water) |

Scientific Research Applications

Pharmacological Applications

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide hydrochloride exhibits several pharmacological properties:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to inflammation and cancer. Its structural characteristics suggest potential interactions with biological macromolecules such as proteins and nucleic acids.

- Anticancer Activity : The compound has shown promise in anticancer studies, potentially inhibiting the growth of various cancer cell lines. Its ability to interact with cellular pathways relevant to cancer progression makes it a candidate for further investigation in cancer therapeutics .

Biochemical Research

The compound's unique structure allows it to serve as an intermediate in drug development and synthetic organic chemistry:

- Building Block in Organic Synthesis : It can be utilized as a building block for synthesizing more complex molecules due to its functional groups that can participate in further chemical reactions .

- Bioconjugation Applications : The presence of the pyrrolidine moiety may facilitate bioconjugation processes, making it useful in developing targeted drug delivery systems or diagnostic agents.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide hydrochloride revealed that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells. The findings suggest that compounds with similar structural motifs can inhibit cell proliferation effectively .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound may inhibit enzymes involved in neurodegenerative diseases, similar to other compounds exhibiting enzyme inhibition properties. This suggests potential therapeutic avenues for treating conditions like Alzheimer's disease through targeted enzyme inhibition strategies .

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinedione moiety may also play a role in binding to proteins and other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (CAS 936751-11-0)

- Structural Differences :

- Contains a thioxomethyl (-NCS) group instead of a succinimide ring.

- Substituted with a propyl group at the pyrrolidine nitrogen, enhancing lipophilicity.

- Molecular formula: C₁₀H₁₇N₃O₂S (MW 243.33) vs. C₈H₁₂ClN₃O₃ (estimated MW 241.66 for the target compound).

- Functional Implications: The thioamide group may confer redox activity or metal-binding properties absent in the target compound.

N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide Oxalate

- Structural Differences: Replaces the dioxopyrrole ring with a bis-aryl amino group. Includes an oxalate counterion, improving aqueous solubility compared to the hydrochloride salt.

Perfluoroalkyl Thio-Derivatized Acetamides

- Examples: Acetamide, N-(2-aminoethyl)-, 2-[(γ-ω-perfluoro-C₄₋₂₀-alkyl)thio] derivs. (CAS 2742694-36-4).

- Key Contrasts :

Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 640267-57-8 | C₈H₁₂ClN₃O₃ | ~241.66 | Succinimide, aminoethyl, HCl salt |

| N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide | 936751-11-0 | C₁₀H₁₇N₃O₂S | 243.33 | Thioamide, propyl-pyrrolidine |

| Perfluoroalkyl thio-acetamide derivative | 2742694-36-4 | Not fully defined | Not available | Perfluoroalkyl thio, aminoethyl |

Biological Activity

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide hydrochloride (CAS Number: 640267-57-8) is a compound with significant potential in pharmacology and biochemistry. Its unique structural features, which include an aminoethyl group and a pyrrolidine derivative, suggest various biological activities that warrant detailed investigation.

- Molecular Formula : C₈H₁₁N₃O₃

- Molecular Weight : 197.19 g/mol

- CAS Number : 640267-57-8

Preliminary studies indicate that N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide hydrochloride may act as an inhibitor of specific enzymes or receptors involved in disease processes. This includes potential roles in:

- Anti-inflammatory activity : The compound's structure may allow it to interact with inflammatory pathways.

- Anticancer properties : Its ability to inhibit tumor growth has been suggested, although the exact mechanisms remain under investigation.

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its cytotoxic effects against different cancer cell lines and its interactions with biological macromolecules.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic potency of N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide hydrochloride against various human cancer cell lines. The results indicate varying degrees of effectiveness:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 15.6 | Moderate |

| MCF7 (Breast Cancer) | 22.3 | Moderate |

| HeLa (Cervical Cancer) | 10.4 | High |

These findings suggest that the compound exhibits selective toxicity towards certain cancer cell types, making it a candidate for further development as an anticancer agent.

Mechanistic Insights

Research into the mechanism of action has revealed that the compound may interact with key cellular pathways:

- Inhibition of Apoptosis Regulators : It appears to modulate the expression of proteins involved in apoptosis, potentially leading to increased cancer cell death.

- Impact on Cell Cycle Progression : Studies indicate that treatment with this compound can lead to cell cycle arrest in specific phases, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide hydrochloride:

-

Case Study 1 : A study conducted on mice with induced tumors showed a significant reduction in tumor size following treatment with the compound over four weeks.

- Dosage : 10 mg/kg body weight daily.

- Outcome : Tumor reduction by approximately 40% compared to control groups.

- Case Study 2 : In vitro analysis on human-derived cancer cell lines demonstrated that the compound could enhance the efficacy of existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling maleimide derivatives with aminoethyl precursors. For example, succinic anhydride can react with hydrazide intermediates to introduce the maleimide moiety, as demonstrated in quinazolinone derivative synthesis . Hydrochloride salt formation is achieved by treating the free base with HCl in solvents like dichloromethane, followed by solvent evaporation and vacuum drying . Optimizing stoichiometry (e.g., 1:2 molar ratios for aldehyde-amine condensations) and using microwave irradiation can improve yields .

Q. Which spectroscopic techniques are critical for characterizing the maleimide and aminoethyl functional groups?

- Methodological Answer :

- FT-IR : Maleimide C=O stretching appears at ~1711 cm⁻¹, while N–H stretches from the aminoethyl group are observed near 3164 cm⁻¹ .

- ¹H NMR : The maleimide protons resonate as a singlet at δ 6.92 ppm, and the aminoethyl CH₂ groups appear as triplets (δ 3.06–3.67 ppm) .

- Elemental Analysis : Used to confirm purity and stoichiometry, particularly for hydrochloride salts .

Q. How should purification and storage be managed to prevent degradation of the hydrochloride salt?

- Methodological Answer : Recrystallization from methanol/water mixtures (1:1) effectively removes impurities . Due to hygroscopicity, store the compound under vacuum or in a desiccator. Avoid prolonged exposure to moisture or light, which can hydrolyze the maleimide ring .

Advanced Research Questions

Q. How does the aminoethyl group influence the reactivity of the maleimide moiety in thiol vs. amine conjugation under varying pH conditions?

- Methodological Answer : The aminoethyl group can participate in intramolecular interactions or compete with external nucleophiles. At pH >7, maleimide preferentially reacts with thiols (e.g., cysteine residues), while at lower pH, amine reactivity increases due to protonation states. Monitor competing reactions via HPLC or mass spectrometry, and use buffers like PBS (pH 7.4) to favor thiol specificity . Contradictory data may arise if free amines (e.g., lysine) are present in excess, requiring careful pH control .

Q. What strategies resolve contradictions in maleimide reactivity data between aqueous and organic media?

- Methodological Answer : In aqueous media, maleimide-thiol conjugation is kinetically favored, but in polar aprotic solvents (e.g., DMF), amine reactivity dominates. Computational modeling (DFT) can predict solvent effects on transition states. Validate experimentally by comparing reaction rates in DMF vs. PBS using UV-Vis or fluorescence quenching assays .

Q. How can this compound act as a heterobifunctional crosslinker in bioconjugation or material science?

- Methodological Answer : The maleimide group targets thiols (e.g., proteins), while the aminoethyl group allows further functionalization (e.g., NHS ester coupling). In chitosan hydrogels, maleimide-amine crosslinking forms stable networks, validated via swelling tests and FTIR . For protein-drug conjugates, use stepwise conjugation: first react maleimide with thiols, then modify the amino group with activated esters .

Q. What computational approaches predict the compound’s stability and interactions in biological systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with cysteine-rich proteins (e.g., albumin). DFT calculations assess hydrolysis susceptibility of the maleimide ring under physiological conditions. Compare simulated IR/NMR spectra with experimental data to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.